2-Methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride - 2173089-69-3

2-Methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride

Catalog Number: EVT-1725477
CAS Number: 2173089-69-3
Molecular Formula: C12H20Cl2N2
Molecular Weight: 263.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Mannich Reaction: Condensation with formaldehyde and a secondary amine to introduce an aminomethyl group onto the pyridine ring. []
Applications
  • Ibodutant: A tachykinin NK2 receptor antagonist under investigation for irritable bowel syndrome. []
  • Oxytocin Antagonists: Compounds like L-372,662 are designed for potential applications in conditions related to oxytocin signaling. []
  • Histone Deacetylase Inhibitors: Novel pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine derivatives with potential anticancer properties. []
  • P2Y12 Antagonists: Compounds like 58l, a potential oral antiplatelet agent, derived from the initial P2Y12 antagonist, AZD1283. []
  • RORγt Inverse Agonists: Compounds with potential for treating psoriasis by inhibiting RORγt activity, which regulates inflammatory cytokines. []

L-371,257

Compound Description: L-371,257 is an oxytocin antagonist, exhibiting good potency in both in vitro and in vivo studies. []

Relevance: While L-371,257 does not directly share the core pyridine structure of 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride, it features an acetylpiperidine terminus that is structurally analogous to the piperidin-4-ylmethyl substituent found in the target compound. Modifications of this terminus, incorporating pyridine N-oxide groups, led to the development of compounds with improved pharmacokinetic profiles. [] This suggests a potential structural relationship and shared chemical space between these compounds, making L-371,257 a relevant compound for comparison.

L-372,662

Compound Description: L-372,662 is a potent oxytocin antagonist derived from L-371,257. It demonstrates good potency in vitro (Ki = 4.1 nM for the cloned human oxytocin receptor) and in vivo (intravenous AD50 = 0.71 mg/kg in rats). [] It possesses excellent oral bioavailability (90% in rats, 96% in dogs) and good aqueous solubility, facilitating its formulation for intravenous administration. [] L-372,662 also exhibits excellent selectivity against human arginine vasopressin receptors. []

Relevance: L-372,662 is a derivative of L-371,257 with a modified acetylpiperidine terminus that incorporates a pyridine N-oxide group. [] This modification, aimed at improving pharmacokinetic properties, directly parallels the piperidin-4-ylmethyl substituent present in 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride. The structural similarities between the piperidine moieties in both compounds make L-372,662 a relevant related compound.

Ibodutant (MEN15596)

Compound Description: Ibodutant, also known as MEN15596, is a tachykinin NK2 receptor (NK2R) antagonist currently undergoing Phase II clinical trials for irritable bowel syndrome. [] It demonstrates competitive and surmountable antagonism of the human NK2R in functional experiments. [] Ibodutant exhibits fast association and slow dissociation rates at antagonist binding sites, suggesting prolonged receptor occupancy. []

Relevance: While Ibodutant is not directly structurally related to 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride, it contains a piperidin-4-ylmethyl moiety as part of a larger, more complex structure. [] The presence of this common structural feature highlights a potential connection in terms of their binding interactions with respective targets, making Ibodutant a relevant compound for comparison.

2-(3,5-dimethylpyrazol-1-ylmethyl)-6-(pyrazol-1-ylmethyl)pyridine (L2)

Compound Description: L2 is a tridentate pyridylpyrazole ligand that forms a bis(ligand) iron(II) complex. [] The resulting complex, [FeL22][ClO4]2, exhibits distortion in its Fe-N bond lengths, likely due to the steric demands of the ligand. [] The ligand itself is non-planar, with twists between the pyridyl and pyrazole rings. []

Relevance: L2 shares a significant structural similarity with 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride, both featuring a pyridine ring substituted at the 2 and 6 positions with heterocyclic groups. [] While L2 utilizes pyrazole groups, the target compound features a piperidine ring. This structural similarity, particularly the shared 2,6-disubstitution pattern on the pyridine core, makes L2 a relevant related compound for understanding the impact of substituent variations on chemical properties and potential biological activity.

Dichlorodimethyltin(IV) complex of 2-(pyrazol-1-ylmethyl)pyridine

Compound Description: This complex is formed by the reaction of dichlorodimethyltin(IV) with 2-(pyrazol-1-ylmethyl)pyridine (PMP). [] The tin atom adopts an octahedral coordination geometry, with the two methyl groups trans to each other, the two chlorine atoms cis to each other, and the two nitrogen atoms from PMP occupying the remaining coordination sites. [] The Sn-N bond lengths are uneven, with the Sn-N(pyridine) bond being longer than the Sn-N(pyrazole) bond. []

Relevance: This complex is derived from 2-(pyrazol-1-ylmethyl)pyridine, a ligand that closely resembles the core structure of 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride. [] Both compounds feature a pyridine ring substituted at the 2-position with a heterocyclic methyl group, differing only in the specific heterocycle involved (pyrazole vs. piperidine). [] This structural similarity makes the dichlorodimethyltin(IV) complex of 2-(pyrazol-1-ylmethyl)pyridine a relevant related compound for understanding the coordination chemistry and potential applications of this class of ligands.

1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime

Compound Description: This compound is a novel oxime derivative synthesized by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine. [] It exhibits broad inhibitory activities toward fungi at a concentration of 1 × 10−4. [] The molecule adopts a non-planar conformation in the solid state, with the piperidine ring in a chair conformation. []

Relevance: This compound possesses a piperidin-4-ylmethyl moiety linked to a pyridine ring through an oxime linker. [] While 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride features a direct connection between the piperidine and pyridine rings, the shared presence of these core structural elements and the demonstrated antifungal activity makes this oxime derivative a relevant related compound for exploring structure-activity relationships and potential applications in medicinal chemistry.

(E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (B3)

Compound Description: B3 is a histone deacetylase (HDAC) inhibitor based on a pyrrolo[2,3-d]pyrimidine scaffold. [] It exhibits potent inhibitory activity against HDACs 1, 2, 3, 6, and 8, with IC50 values ranging from 4.4 to 173.0 nM. [] B3 shows potent antiproliferative effects against multiple tumor cell lines, including MV-4-11, K562, and WSU-DLCL-2 cells, with IC50 values ranging from 0.13 to 1.11 µM. [] Mechanistic studies suggest that B3 exerts its anticancer effects through the induction of G0/G1-phase arrest and promotion of apoptosis. []

Relevance: B3 contains a piperidin-4-yl moiety within its structure, albeit connected to a pyrrolo[2,3-d]pyrimidine core. [] While 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride possesses a directly linked piperidine-pyridine system, the shared presence of the piperidine ring and B3's potent biological activity, particularly its antiproliferative effects, makes it a relevant related compound for exploring potential pharmacological applications of piperidine-containing compounds.

6-Methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

Compound Description: 5a is a potent retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonist developed from a triazolopyridine scaffold. [] It demonstrates a favorable pharmacokinetic profile with strong RORγt inhibitory activity. [] In vitro and in vivo studies using a human whole-blood assay and a mouse IL-18/23-induced cytokine expression model revealed a robust and dose-dependent inhibitory effect of 5a on IL-17A production. []

Relevance: 5a contains a piperidin-4-yl moiety within its structure, albeit connected to a triazolopyridine core. [] While 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride features a directly linked piperidine-pyridine system, the shared presence of the piperidine ring, and 5a's targeted activity towards RORγt, a key regulator of inflammation, makes it a relevant related compound for exploring the potential therapeutic applications of piperidine-containing compounds in inflammatory diseases.

Ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283)

Compound Description: AZD1283 is a known P2Y12 antagonist, a class of drugs widely used as antiplatelet agents for preventing and treating arterial thrombosis. []

Relevance: While AZD1283 doesn't share the exact core structure of 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride, it possesses a piperidin-1-yl moiety attached to a substituted pyridine ring. [] The structural similarities in the positioning of the piperidine ring on the pyridine scaffold make AZD1283 a relevant related compound, offering insights into potential modifications and their impact on biological activity within this chemical space.

trans-(±)-N-Methyl-N-[2-[methyl[2-(3-pyridyl)ethyl]amino]cyclohexyl]-4-benzofuranacetamide dihydrochloride (1)

Compound Description: Compound 1 is a 3-[2-(methylamino)ethyl]pyridyl derivative of the kappa opioid analgesic trans-(±)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzofuran-4-acetamide monohydrochloride. []

Relevance: Compound 1 features a 3-pyridyl group attached to an ethyl chain, resembling a simplified version of the piperidin-4-ylmethyl substituent in 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride. [] While the core structure is different, the shared presence of a pyridine ring connected to an alkyl chain suggests a potential link in their chemical properties and activity, making compound 1 a relevant related compound for exploring structural variations within this chemical space.

ADX47273

Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGlu5). [] This compound enhances N-methyl-d-aspartate receptor function and has demonstrated preclinical antipsychotic-like and procognitive activity. []

Relevance: While ADX47273 doesn't directly share the core pyridine-piperidine structure of 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride, it contains a piperidin-1-yl moiety within its framework. [] The presence of this piperidine group in a compound exhibiting neurological activity suggests a potential role of this specific structural element in interacting with receptors or modulating biological pathways. This makes ADX47273 a relevant related compound for understanding the broader implications of piperidine-containing molecules in medicinal chemistry, particularly in the context of neurological disorders.

2-[6-(3-Amino-piperidin-1-yl)methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-4-fluoro-benzonitrile succinate

Compound Description: This compound is a salt form of a pyrimidinone derivative, characterized by its existence in multiple polymorphic forms. []

Relevance: This compound features a 3-amino-piperidin-1-ylmethyl group attached to a pyrimidinone ring, mirroring the piperidin-4-ylmethyl substituent present in 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride. [] Despite the difference in the core heterocyclic ring system, the presence of the same piperidine substituent and its specific positioning on the heterocycle make this compound a structurally relevant analog. This similarity allows for comparative analysis of the impact of core ring variations on the compound's properties and potential biological activity.

6-O-[(2-Hydroxy-3-trimethylammonium)propyl]-2-N-(1-pyridylmethyl-2-ylmethyl)-N,N-dimethyl chitosan chloride (7), 6-O-[(2-Hydroxy-3-trimethylammonium)propyl]-2-N-(1-pyridylmethyl-3-ylmethyl)-N,N-dimethyl chitosan chloride (8), and 6-O-[(2-Hydroxy-3-trimethylammonium)propyl]-2-N-(1-pyridylmethyl-4-ylmethyl)-N,N-dimethyl chitosan chloride (9)

Compound Description: These compounds are triple quaternized chitosan derivatives synthesized by reacting epoxypropyl trimethylammonium chloride with N-pyridinium double quaternized chitosan derivatives. [] They exhibit enhanced antifungal activity compared to double quaternized chitosan derivatives and chitosan, particularly at a concentration of 1.0 mg/mL. [] They also demonstrate low cytotoxicity in vitro on 3T3-L1 cells. []

Relevance: These chitosan derivatives contain pyridylmethyl substituents at various positions (2-, 3-, and 4-) on the chitosan backbone, analogous to the 6-(piperidin-4-ylmethyl) substituent in 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride. [] Although these compounds belong to a different class due to the chitosan backbone, the presence of a pyridylmethyl group and the observed antifungal activity make them relevant for exploring the impact of structural modifications on biological activity within pyridylmethyl-containing compounds.

3-((Furan-2-ylmethyl)amino)pyridine-4-carboxylic acid (34) and 3-(((3-Methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid (39)

Compound Description: These compounds are inhibitors of the KDM4 (JMJD2) family of histone lysine demethylases, showing potent activity in biochemical assays (IC50 ≤ 100 nM) and good selectivity against KDM6B (JMJD3). [] They also possess inhibitory activity against KDM5C (JARID1C) with IC50 values of 100-125 nM. []

Relevance: These compounds feature a pyridine-4-carboxylic acid core substituted at the 3-position with an amino group linked to a furan or thiophene ring through a methylene spacer. [] While structurally distinct from 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride, the shared presence of a substituted pyridine core and their biological activity as histone demethylase inhibitors make them relevant related compounds. The different substituents at the 3-position and the presence of the carboxylic acid group offer insights into potential modifications and their effects on the biological activity of pyridine-based compounds.

6-Hydroxy-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (DP 1), 6'-(6-((6-Methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-1,2-dihydro-[3,3'-bipyridin]-5-ol (DP 2), (6-Hydroxy-4-(6-(6-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (DP 3), and 1-Amino-6'-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-1,2-dihydro-[3,3'-bipyridin]-5-ol (DP 4)

Compound Description: These compounds are degradation products (DPs) of the drug selpercatinib, identified and characterized through mass spectrometry analysis. [] They represent structural modifications of the parent compound, providing insights into its potential metabolic pathways.

Relevance: These DPs feature a 6-methoxypyridin-3-ylmethyl group or a pyridin-3-ylmethyl group as part of their larger structure. [] These substituents share a structural resemblance to the 6-(piperidin-4-ylmethyl) group in 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride. While the core scaffolds differ, the presence of a similar pyridinylmethyl motif, particularly with the 3-yl substitution pattern, makes these DPs relevant related compounds.

2-(3-{1-Carboxy-5-[(6-18F-fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid (18F-DCFPyL) and (((3S,10S,14S)-1-(4-(((S)-4-Carboxy-2-((S)-4-carboxy-2-(6-18F-fluoronicotinamido)butanamido)butanamido)methyl)phenyl)-3-(naphthalen-2-ylmethyl)-1,4,12-trioxo-2,5,11,13-tetraazahexadecane-10,14,16-tricarboxylic acid) (18F-PSMA-1007)

Compound Description: Both 18F-DCFPyL and 18F-PSMA-1007 are 18F-labeled prostate-specific membrane antigen (PSMA)-targeted PET/CT tracers used for the diagnostic workup of prostate cancer. [] They exhibit excellent imaging quality, leading to identical clinical findings in routine evaluations. []

Relevance: These tracers contain a 6-18F-fluoro-pyridine-3-carbonyl group within their structures. [] This moiety shares a structural resemblance to the 2-methyl-6-(piperidin-4-ylmethyl)pyridine core of 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride. The presence of a similarly substituted pyridine ring, even within a larger, more complex molecular framework, highlights a potential connection in terms of their binding properties and specific interactions with targets. This makes 18F-DCFPyL and 18F-PSMA-1007 relevant related compounds for understanding the broader context of substituted pyridine derivatives in medicinal chemistry and molecular imaging.

TM-25659

Compound Description: TM-25659 is a TAZ activator known to interact with peroxisome proliferator-activated receptor gamma and inhibit adipocyte differentiation. [] Studies have shown it to decrease weight gain in a high-fat diet-induced obesity mouse model and improve insulin resistance and inflammation in both C2 myotubes and C57BL/6J mice. []

Relevance: While TM-25659 doesn't directly share the core structure of 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride, it contains a pyridine-3-yl moiety within its framework. [] This structural feature, combined with the compound's documented activity in metabolic pathways and its effects on insulin resistance, makes it a relevant related compound for understanding the broader biological implications of pyridine-containing molecules.

{[Cu4(OH)2(bix)2(1,2,4-btc)2(H2O)2]·3H2O}n (1), [Cu2(bix)(ip)2]n (2), [Cu2(bix)(Meip)2]n (3), {[Cu2(bix)(pbda)2]·H2O}n (4), and {[Cu2(bix)1.5(2,5-pydc)2(H2O)]·2H2O}n (5) (where bix = 1,4-bis(2-methyl-imidazol-1-ylmethyl)benzene, 1,2,4-btc = 1,2,4-benzenetricarboxylate, ip = isophthalate, Meip = 5-methyl-isophthalate, pbda = 1,4-benzenediacatate, 2,5-pydc = 2,5-pyridine-dicarboxylate)

Compound Description: These five compounds are copper(II) coordination polymers, each exhibiting distinct structural features and photocatalytic properties. [] They act as efficient photocatalysts for the degradation of organic dyes such as methylene blue, rhodamine B, and methyl orange under visible light irradiation. [] Their stability and ease of separation from the reaction system make them promising for environmental applications. []

Relevance: These copper(II) coordination polymers incorporate 2,5-pyridine-dicarboxylate (2,5-pydc) as one of the bridging ligands in compound 5. [] While 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride does not have a dicarboxylate group, the shared presence of a substituted pyridine ring makes 2,5-pydc a structurally related component. Furthermore, the demonstrated photocatalytic activity of these coordination polymers offers insights into the potential for developing functional materials based on substituted pyridine derivatives.

6-[(2-Chloropyridin-5-ylmethyl)(ethyl)azanyl]-4-(2-fluorophenyl)-1-methyl-5-nitro-1,2,3,4-tetrahydropyridin-2-one

Compound Description: This compound is a tetrahydropyridinone derivative with a 2-chloropyridin-5-ylmethyl substituent. [] The tetrahydropyridone ring adopts a skew boat conformation, and the benzene and pyridine rings are not coplanar. []

Relevance: This compound contains a 2-chloropyridin-5-ylmethyl group linked to a tetrahydropyridinone ring. [] Although the core heterocycle and substitution pattern differ from 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride, the shared presence of a substituted pyridine ring, specifically with a methyl linker, makes it a relevant related compound for understanding the effects of structural modifications on conformation and potential biological activity.

Methyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate (BAY K 8644)

Compound Description: BAY K 8644 is a 1,4-dihydropyridine derivative that acts as a calcium channel activator, in contrast to the more common 1,4-dihydropyridine calcium channel antagonists like nifedipine. [] It activates calcium channels in vascular smooth muscle, with responses dependent on extracellular calcium and prior stimulation by potassium or alpha-adrenoceptor agonists. []

Relevance: BAY K 8644 belongs to the 1,4-dihydropyridine class of compounds, which share a core pyridine structure with 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride. [] Although BAY K 8644 has a 1,4-dihydropyridine ring and lacks the piperidinylmethyl substituent, the common pyridine core and its role in calcium channel modulation make it a relevant related compound. This comparison provides insights into the structure-activity relationships of pyridine-based compounds in the context of ion channel activity.

Properties

CAS Number

2173089-69-3

Product Name

2-Methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride

IUPAC Name

2-methyl-6-(piperidin-4-ylmethyl)pyridine;dihydrochloride

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.2 g/mol

InChI

InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-12(14-10)9-11-5-7-13-8-6-11;;/h2-4,11,13H,5-9H2,1H3;2*1H

InChI Key

NQDIEYQHHFEYDG-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CC2CCNCC2.Cl.Cl

Canonical SMILES

CC1=NC(=CC=C1)CC2CCNCC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.